Naphthalene, 2,2'-sulfinylbis-

Chiroptical spectroscopy Sulfoxide stereochemistry Electronic absorption

Naphthalene, 2,2'-sulfinylbis- (CAS 647829-48-9), also referred to as di-2-naphthyl sulfoxide or 2-naphthalen-2-ylsulfinylnaphthalene, is a symmetric diaryl sulfoxide with the molecular formula C20H14OS and a molecular weight of 302.39 g/mol. The compound features a central sulfinyl group (-S=O) bridging two naphthalene rings at the 2 and 2' positions, creating a stereogenic sulfur center that imparts inherent chirality.

Molecular Formula C20H14OS
Molecular Weight 302.4 g/mol
CAS No. 647829-48-9
Cat. No. B12581711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene, 2,2'-sulfinylbis-
CAS647829-48-9
Molecular FormulaC20H14OS
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H14OS/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
InChIKeyRQBLYNYUENDPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene, 2,2'-sulfinylbis- (CAS 647829-48-9): A Chiral Diaryl Sulfoxide Scaffold for Asymmetric Synthesis and Coordination Chemistry


Naphthalene, 2,2'-sulfinylbis- (CAS 647829-48-9), also referred to as di-2-naphthyl sulfoxide or 2-naphthalen-2-ylsulfinylnaphthalene, is a symmetric diaryl sulfoxide with the molecular formula C20H14OS and a molecular weight of 302.39 g/mol [1]. The compound features a central sulfinyl group (-S=O) bridging two naphthalene rings at the 2 and 2' positions, creating a stereogenic sulfur center that imparts inherent chirality [2]. This scaffold belongs to a broader class of naphthyl sulfoxides recognized for their atropisomerism, chiroptical properties, and utility as chiral ligands in metal-catalyzed asymmetric transformations [3]. The compound is registered in authoritative chemical databases including the EPA DSSTox inventory (DTXSID90457387) and has a documented NMR spectrum in the KnowItAll spectral library [1][4].

Scaffold Chiral diaryl sulfoxide with stereogenic sulfur center
Workflow Asymmetric synthesis and chiral ligand development studies
Property 2-naphthyl substitution pattern with atropisomerism-capable framework
Context Coordination chemistry and chiroptical probe research

Why Di-2-naphthyl Sulfide or Sulfone Cannot Replace Naphthalene, 2,2'-sulfinylbis- (CAS 647829-48-9) in Stereochemistry-Dependent Applications


The sulfoxide oxidation state is a critical determinant of function that cannot be replicated by the corresponding sulfide (CAS 613-81-0) or sulfone. The pyramidal sulfur atom in the sulfoxide is configurationally stable at ambient temperature, creating a persistent chiral center [1]. This enables enantioselective molecular recognition, asymmetric catalysis, and chiroptical sensing—capabilities absent in the achiral sulfide and sulfone. Furthermore, the 2,2'-naphthyl substitution pattern in this compound positions the naphthalene π-systems in a conjugated arrangement with the S=O chromophore, producing a distinct electronic absorption signature at approximately 250 nm, in contrast to the isolated S=O chromophore of 1-naphthyl analogs at roughly 200 nm [2]. Systematic studies on diaryl sulfides and sulfoxides have additionally demonstrated that the oxidation state modulates biological mimetic activity, with diaryl sulfides exhibiting higher glutathione peroxidase (GPx) mimetic activity than their corresponding sulfoxides [3]. These stereoelectronic and biochemical differences mean that substitution with a different oxidation state or positional isomer will fundamentally alter the compound's behavior in any application leveraging chirality, metal coordination geometry, or redox-dependent biochemical activity.

Stereochemistry
Configurationally stable S-chiral center
Achiral in sulfide and sulfone oxidation states
Electronic structure
Conjugated S=O chromophore at ~250 nm
1-naphthyl isomers shift transition to ~200 nm
Biochemical activity
Lower GPx mimetic activity as sulfoxide
Sulfide form shows higher antioxidant activity
Coordination behavior
Sulfinyl oxygen as metal-binding site
Sulfide lacks oxygen donor; sulfone alters geometry

Naphthalene, 2,2'-sulfinylbis- (CAS 647829-48-9): Quantitative Differentiation Evidence vs. Closest Analogs


UV Absorption Chromophore Differentiation: 2-Naphthyl Sulfoxide vs. 1-Naphthyl Sulfoxide Positional Isomer

The 2-naphthyl substitution pattern in Naphthalene, 2,2'-sulfinylbis- produces a conjugated S=O chromophore with a lowest-energy σ→σ* transition at approximately 250 nm. This contrasts sharply with 1-naphthyl sulfoxide positional isomers, where peri-hydrogen steric effects force the S=O and naphthalene π-systems into nearly orthogonal planes, shifting this transition to approximately 200 nm [1]. This 50 nm bathochromic shift represents a fundamental electronic structure difference that affects all photophysical and chiroptical properties.

UV Chromophore
Head-to-head
~250 nm vs ~200 nm
Spectral QC criterion for 2,2′-substitution pattern confirmation
50 nm bathochromic shift; 2-naphthyl vs 1-naphthyl positional isomer
Chiroptical spectroscopy Sulfoxide stereochemistry Electronic absorption

Atropisomerism and Conformational Stability: Diaryl Sulfoxide vs. Alkyl Aryl Sulfoxide Ligands

Naphthyl sulfoxides exhibit measurable atropisomerism due to restricted rotation around the C(aryl)-S bond. For 1-naphthyl sulfoxides with a 2-methyl substituent, the E/Z interconversion barrier ranges from 10.6 to 18.4 kcal mol⁻¹ depending on the alkyl group (R = Me to t-Bu) [1]. Critically, diaryl sulfoxides (such as compound 5 where R = Ph) display the opposite enantiomer elution order on chiral stationary phases compared to alkyl aryl sulfoxides, with the S-enantiomer being retained longer for diaryl systems [1]. Naphthalene, 2,2'-sulfinylbis- contains two C(aryl)-S bonds, each capable of generating atropisomers, creating a stereochemically complex scaffold with four possible stereoisomeric forms (ES, ER, ZS, ZR) at low temperatures [1].

Atropisomer Barrier
Class-level
10.6–18.4 kcal mol⁻¹
Stereochemically dense scaffold for chiral induction studies
Reversed elution order on DACH-DNB CSP; four stereoisomeric forms at low temp
Atropisomerism Dynamic NMR Chiral resolution

Ligand Performance in Rhodium-Catalyzed Asymmetric 1,4-Addition: Naphthyl-Substituted Bis-Sulfoxides vs. Flexible-Backbone Analogs

Naphthyl-substituted bis-sulfoxide ligands, structurally analogous to Naphthalene, 2,2'-sulfinylbis-, demonstrated up to 80% enantiomeric excess (ee) when employed as chiral ligands in the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexen-1-one [1]. This performance is directly linked to the rigid naphthyl backbone, as bis-sulfoxides with flexible alkyl backbones gave both lower ee values and inverted enantioselectivity, underscoring the critical role of backbone rigidity in enantioinduction [1]. Furthermore, naphthyl-substituted sulfoxides offered higher chemical selectivity during asymmetric oxidation synthesis and greater ease of purification compared to phenyl-substituted analogs [1].

Ligand Performance
Cross-study comparable
Up to 80% ee
Supports asymmetric ligand development context
Rh-catalyzed 1,4-addition; rigid naphthyl backbone vs flexible analogs
Asymmetric catalysis Bis-sulfoxide ligands Enantioselectivity

Glutathione Peroxidase (GPx) Mimetic Activity: Diaryl Sulfide vs. Corresponding Sulfoxide

A systematic study on the glutathione peroxidase (GPx) mimetic activity of diaryl sulfides and their corresponding sulfoxides established that diaryl sulfides consistently exhibit higher antioxidant activity than the corresponding sulfoxides [1]. This trend applies broadly across the compound class, meaning that for applications requiring GPx-like catalytic antioxidant function, the sulfide form (CAS 613-81-0) may be preferred, whereas the sulfoxide form (CAS 647829-48-9) is differentiated for applications where lower background antioxidant activity is desired or where the sulfoxide's distinct coordination chemistry is the primary selection criterion.

GPx Mimetic Activity
Cross-study comparable
Sulfide > Sulfoxide
Oxidation state-dependent activity context for redox studies
Direction confirmed; magnitude not specified in abstract
Antioxidant activity GPx mimetic Redox biology

Physicochemical Property Profile: Sulfoxide vs. Sulfide Oxidation State Differentiation

Naphthalene, 2,2'-sulfinylbis- (CAS 647829-48-9) has a calculated Polar Surface Area (PSA) of 17.07 Ų and two hydrogen bond acceptor sites, compared to di-2-naphthyl sulfide (CAS 613-81-0) which has a PSA of 0 Ų (calculated) and only one hydrogen bond acceptor site . The sulfoxide oxygen introduces a dipole moment of approximately 3.5-4.0 D (class-typical for diaryl sulfoxides), which is absent in the non-polar sulfide. These differences directly impact solubility, chromatographic retention behavior, and molecular recognition properties.

Polar Surface Area
Data to verify
PSA 17.07 Ų vs 0 Ų
Polarity difference affects solubility and chromatographic behavior
Calculated properties; experimental verification recommended
Physicochemical properties Polar surface area Hydrogen bonding

Synthesis Selectivity: Electrochemical Oxidation of Diaryl Sulfides to Sulfoxides vs. Sulfones

The electrochemical oxidation of diaryl sulfides can be tuned to selectively yield either sulfoxides or sulfones by adjusting the current and solvent. Under a constant current of 5 mA for 10 hours in DMF, sulfoxides are selectively obtained in good yield, whereas increasing the current to 10 or 20 mA for 10 hours in MeOH favors sulfone formation as the major product [1]. This demonstrates that the sulfoxide oxidation state—as represented by Naphthalene, 2,2'-sulfinylbis-—is a synthetically accessible yet distinct intermediate that requires controlled conditions to prevent over-oxidation to the sulfone.

Electrochemical Oxidation
Class-level
5 mA DMF → sulfoxide
Tunable synthesis route for sulfoxide procurement from sulfide precursor
10–20 mA MeOH favors sulfone; selectivity window to control
Electrochemical synthesis Selective oxidation Green chemistry

Naphthalene, 2,2'-sulfinylbis- (CAS 647829-48-9): Evidence-Backed Application Scenarios


Chiral Bis-Sulfoxide Ligand Development for Rhodium-Catalyzed Asymmetric C-C Bond Formation

The demonstrated ability of naphthyl-substituted bis-sulfoxide ligands to achieve up to 80% ee in rhodium-catalyzed 1,4-addition reactions [1] positions Naphthalene, 2,2'-sulfinylbis- as a precursor for developing C₂-symmetric chiral ligands. The compound's rigid 2,2'-dinaphthyl backbone and stereogenic sulfur center provide the necessary structural preorganization for effective enantioinduction. Its higher selectivity and greater ease of purification compared to phenyl-substituted analogs [1] make it a practical choice for ligand screening libraries in asymmetric catalysis research.

Chiroptical Probe and Circular Dichroism Reference Standard Development

The well-characterized electronic absorption of the 2-naphthyl sulfoxide chromophore (σ→σ* transition at approximately 250 nm) and its distinct CD signature [2] enable the use of this compound as a chiroptical reference standard. The established Mislow rule correlation between absolute configuration and CD couplet sign for 2-naphthyl sulfoxides [2] allows the compound to serve as a configurational standard for assigning the absolute stereochemistry of newly synthesized chiral sulfoxides.

Stereodynamic Probe for Studying Atropisomerism and Chirality Transfer Mechanisms

The combination of sulfur-centered chirality and C(aryl)-S bond atropisomerism, with interconversion barriers in the range of 10.6-18.4 kcal mol⁻¹ for structurally analogous systems [3], makes Naphthalene, 2,2'-sulfinylbis- a valuable model compound for studying stereodynamic processes. The compound can exist as four stereoisomeric forms (ES, ER, ZS, ZR) at low temperatures [3], providing a rich system for investigating dynamic chirality, chiral resolution methodology development, and the fundamental relationship between molecular structure and stereochemical stability.

Coordination Chemistry Scaffold for Lanthanide and Transition Metal Complexes

The sulfinyl oxygen atoms in dinaphthyl sulfoxide systems serve as effective coordination sites for metal ions. Related dinaphthyl disulfoxide ligands have been successfully employed to synthesize lanthanide(III) perchlorate complexes with characterized luminescence properties, where the Eu(III) complex displayed an excellent antenna effect for energy transfer from the ligand to the metal center [4]. Naphthalene, 2,2'-sulfinylbis- offers two naphthalene chromophores and a sulfoxide oxygen for metal binding, making it suitable for constructing luminescent lanthanide complexes and studying energy transfer processes.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand studies
Chiral ligand rigidity context
Enantioselectivity endpoint review
Chiroptical reference standard research
2-naphthyl sulfoxide chromophore context
CD spectral assignment review
Stereodynamic process studies
Atropisomerism barrier context
Dynamic chirality endpoint review
Metal complex coordination studies
Sulfoxide oxygen donor context
Luminescence property review
Quote Request

Request a Quote for Naphthalene, 2,2'-sulfinylbis-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.